molecular formula C9H9BrN2O B13098903 3-(Aminomethyl)-7-bromo-2,3-dihydro-1H-indol-2-one

3-(Aminomethyl)-7-bromo-2,3-dihydro-1H-indol-2-one

Cat. No.: B13098903
M. Wt: 241.08 g/mol
InChI Key: LCEHTKHGBVATQJ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-7-bromo-2,3-dihydro-1H-indol-2-one is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of an aminomethyl group at the 3-position and a bromine atom at the 7-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-7-bromo-2,3-dihydro-1H-indol-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-bromoindole and formaldehyde.

    Formation of the Aminomethyl Group: The aminomethyl group is introduced via a Mannich reaction, where 7-bromoindole reacts with formaldehyde and a primary amine under acidic conditions.

    Cyclization: The intermediate product undergoes cyclization to form the final indole structure.

Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The bromine atom at the 7-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products:

    Oxidation Products: Imines, oximes.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted indole derivatives.

Scientific Research Applications

3-(Aminomethyl)-7-bromo-2,3-dihydro-1H-indol-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-7-bromo-2,3-dihydro-1H-indol-2-one involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its biological activities.

Comparison with Similar Compounds

    3-(Aminomethyl)indole: Lacks the bromine atom, leading to different reactivity and biological properties.

    7-Bromoindole: Lacks the aminomethyl group, affecting its chemical behavior and applications.

    3-(Aminomethyl)-5-bromoindole: Similar structure but with bromine at a different position, leading to variations in reactivity.

Uniqueness: 3-(Aminomethyl)-7-bromo-2,3-dihydro-1H-indol-2-one is unique due to the specific positioning of the aminomethyl and bromine groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

3-(aminomethyl)-7-bromo-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H9BrN2O/c10-7-3-1-2-5-6(4-11)9(13)12-8(5)7/h1-3,6H,4,11H2,(H,12,13)

InChI Key

LCEHTKHGBVATQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=O)C2CN

Origin of Product

United States

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